Floridanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

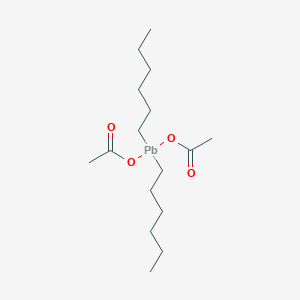

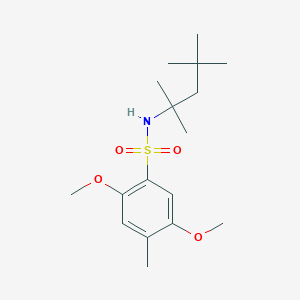

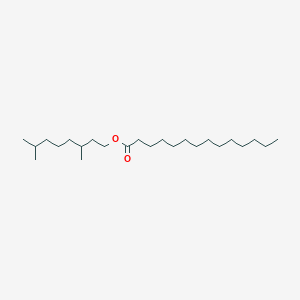

Floridanine is a natural compound with the molecular formula C21H31NO9 . It is sourced from the roots of Doronicum macrophyllum . The compound belongs to the class of alkaloids .

Synthesis Analysis

The absolute configuration of this compound was determined by X-ray analysis using anomalous dispersion with Cu Kα radiation . Its 1H and 13C nuclear magnetic resonance (NMR) data were corrected .

Molecular Structure Analysis

This compound has a molecular weight of 441.4721 . Its IUPAC Standard InChI is InChI=1S/C21H31NO9/c1-12-10-21 (28,13 (2)23)19 (27)30-16-7-9-22 (5)8-6-15 (17 (16)25)11-29-18 (26)20 (12,4)31-14 (3)24/h6,12-13,16,23,28H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20-,21+/m1/s1 .

Physical And Chemical Properties Analysis

This compound is a crystalline compound . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Chemical Study of Villasenoria orcuttii :

- This study isolated floridanine from Villasenoria orcuttii and determined its absolute configuration using X-ray analysis and NMR data correction (Arciniegas et al., 2013).

Alkaloids of Doronicum macrophyllum :

- This compound was identified alongside other alkaloids in Doronicum macrophyllum. This study established the structure of a related compound, 6′-chlorodeoxythis compound (Alieva et al., 1976).

Properties of Pyrrolizidine Alkaloids :

- A study examined the acute toxicity, spasmolytic, and hypotensive properties of this compound and other alkaloids from Senecio Erraticum L., finding that this compound had predominantly hypotensive effects (Litvinchuk et al., 1979).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Floridanine involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-methoxyphenylacetic acid", "methylamine", "thionyl chloride", "sodium bicarbonate", "sodium hydroxide", "magnesium sulfate", "potassium carbonate", "3,4-dihydroxybenzaldehyde", "acetic anhydride", "p-toluenesulfonic acid" ], "Reaction": [ "The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with methylamine to form the corresponding amide.", "The amide is then treated with sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 3,4-dihydroxybenzaldehyde in the presence of potassium carbonate to form the corresponding chalcone.", "The chalcone is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride in the presence of p-toluenesulfonic acid to form the final product, Floridanine." ] } | |

| 16958-31-9 | |

分子式 |

C21H31NO9 |

分子量 |

441.5 g/mol |

IUPAC名 |

[(11Z)-4-hydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate |

InChI |

InChI=1S/C21H31NO9/c1-12-10-21(28,13(2)23)19(27)30-16-7-9-22(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,23,28H,7-11H2,1-5H3/b15-6- |

InChIキー |

MPJBVZKNLCGQHF-UUASQNMZSA-N |

異性体SMILES |

CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |

SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |

正規SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the absolute configuration of Floridanine?

A1: Determining the absolute configuration of a molecule is crucial for understanding its biological activity and for developing potential pharmaceutical applications. [] This is because the spatial arrangement of atoms within a molecule dictates how it interacts with biological targets, such as enzymes or receptors. In the case of this compound, which was isolated from Villasenoria orcuttii along with another pyrrolizidine alkaloid, Florosenine, X-ray analysis using anomalous dispersion with Cu Kα radiation was employed to definitively establish its absolute configuration. [] This information is essential for further research exploring its potential therapeutic uses.

Q2: Besides this compound, what other interesting compounds were discovered in Villasenoria orcuttii?

A2: The study of Villasenoria orcuttii led to the isolation of several intriguing compounds. In addition to this compound, researchers identified three acyclic diterpenes, with two being previously undescribed. [] This finding highlights the chemical diversity present in Villasenoria orcuttii and its potential as a source of novel natural products. Further investigation into the biological activities of these newly discovered diterpenes could unveil interesting properties and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)

![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)

![Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)